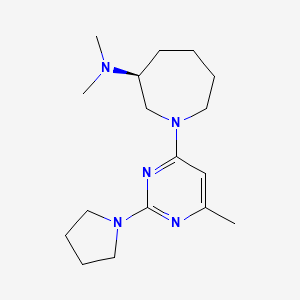![molecular formula C12H11N7O2 B5578881 5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrazole derivatives often involves [3 + 2] cycloaddition reactions, starting from corresponding arylhydrazones and nitroolefins or from carbonitriles, sodium azide, and ammonium chloride, using solvents like dimethylformamide (DMF) for good yields (Santos et al., 2012). These methods highlight the versatility and reactivity of pyrazole and tetrazole moieties in forming complex structures.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been elucidated using X-ray crystallography, showing specific geometric features and intermolecular interactions. For instance, studies on compounds similar to the target molecule reveal significant insights into the arrangement of the tetrazole ring and its interactions within the crystal lattice (Lyakhov et al., 2008). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Tetrazole derivatives undergo various chemical reactions, including cycloaddition and substitution, influenced by their functional groups. For example, the reaction of hydrazones with nitroolefins, mediated by bases, can lead to the synthesis of 1,3,4-trisubstituted pyrazoles with specific regioselectivity (Deng & Mani, 2008). These reactions are essential for synthesizing novel derivatives with tailored properties.
Physical Properties Analysis
The physical properties of tetrazole derivatives, including their crystalline structure, are determined using techniques like X-ray diffraction and NMR spectroscopy. These studies provide valuable information on the compound's stability, solubility, and suitability for various applications. For example, the crystal structure determination helps in understanding the compound's packing and intermolecular forces, which are critical for its material properties.
Chemical Properties Analysis
The chemical properties of tetrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies involving spectral analysis and frontier molecular orbital analysis offer insights into the electronic properties and potential reactivity of these compounds (Ibnaouf et al., 2019). Understanding these properties is crucial for their application in synthesis and material science.
科学的研究の応用
Molecular Structure and Synthesis
- The study of square planar mononuclear Pd(II) complexes of substituted 2-(pyrazole-1-yl)phenylamines revealed that 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole belongs to a rare class of helically twisted synthetic organic molecules. This research contributes to the understanding of molecular geometry in the design of metal complexes with potential applications in catalysis and material science (Drew et al., 2007).
Electronic and Optical Properties
- An experimental and theoretical study of 3-(p-substituted phenyl)-5-phenyl-1H-pyrazole focused on structural and spectral characteristics, highlighting the influence of functional groups on tautomeric behavior and energy band gaps. This research offers insights into the electronic properties of pyrazole derivatives, which could be relevant for their use in optoelectronic devices (Ibnaouf et al., 2019).
Chemical Reactivity and Applications
- The synthesis of novel monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate provides insights into the molecular structure and reactivity of pyrazole derivatives. Such compounds have potential applications in developing new materials and pharmaceuticals (Jiménez-Cruz et al., 2003).
- Research on substituted 4-nitrosopyrazoles in the Diels-Alder reaction explored their high reactivity and potential positive biological activity, indicating the usefulness of these compounds in pharmaceutical synthesis and material science (Volkova et al., 2021).
特性
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-6-9(19(20)21)3-4-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCOMSAAUPTACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

![methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5578829.png)
![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)
![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)